molecular formula C12H11NO2S2 B3058443 4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester CAS No. 89502-06-7

4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester

Cat. No. B3058443
CAS RN: 89502-06-7
M. Wt: 265.4 g/mol
InChI Key: GEQICVJLPWBEJG-UHFFFAOYSA-N
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Description

“4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester” is a chemical compound with the molecular formula C12H11NO2S2 . It is also known as "Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate" .

properties

IUPAC Name

methyl 5-benzylsulfanyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-15-11(14)10-12(17-8-13-10)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQICVJLPWBEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=N1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567888
Record name Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate

CAS RN

89502-06-7
Record name Methyl 5-(benzylsulfanyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 31.3 g of potassium t-butoxide in 280 ml of tetrahydrofuran was cooled to -50° and a solution of 27.7 g of methyl isocyanoacetate in 230 ml of tetrahydrofuran was addd dropwise at -50° to -40°. The resulting brown suspension was stirred 15 minutes then cooled to -78°, then a solution of 16.8 ml of carbon disulfide in 225 ml tetrahydrofuran was added dropwise while maintaining the temperature below -50°. The pinkish-brown thick suspension was allowed to warm to -15° to 10° over 15 to 20 minutes. To the reaction mixture, a solution of 33.3 ml of benzyl bromide in 140 ml tetrahydrofuran was added dropwise at -15° to -5°. The reaction mixture was stirred at ambient temperature for 30 minutes, refluxed for 20 minutes, then cooled and the bulk of the solvent evaporated. To the oily residue, 1000 ml ice-water was added. After several minutes, the product solidified. The tan solid was collected, washed twice with water, followed by hexane and dried giving 68.8 g of methyl 5-(phenylmethylthio)-4-thiazolecarboxylate, m.p. 90°-92°.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step Two
Quantity
16.8 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three
Quantity
33.3 mL
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
230 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester
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4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester
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4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester
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4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester
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4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester
Reactant of Route 6
4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester

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